(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid
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Overview
Description
5-fluoro MDMB-7-PAICA butanoic acid metabolite: (CAS Number: 2712863-53-9) is an analytical reference standard categorized as a synthetic cannabinoid metabolite . It is derived from 5-fluoro MDMB-7-PAICA , which is a synthetic cannabinoid compound. This metabolite is commonly encountered in forensic and research contexts.
Preparation Methods
The synthetic routes and reaction conditions for producing 5-fluoro MDMB-7-PAICA butanoic acid metabolite are not explicitly documented in the available literature. it is likely synthesized through chemical modifications of the parent compound, 5-fluoro MDMB-7-PAICA. Industrial production methods remain proprietary and may involve multistep organic synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: Potential oxidation reactions could involve the fluorinated alkyl chain or the pyrrolo[2,3-b]pyridine ring.
Reduction: Reduction of functional groups (e.g., carbonyl) may occur.
Substitution: The fluorine atom could undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophilic substitution reactions using appropriate reagents (e.g., alkyl halides).
Major Products:: The specific metabolites resulting from these reactions would depend on the reaction conditions and the position of substitution or modification.
Scientific Research Applications
Forensic Chemistry: Identification and detection of synthetic cannabinoids in biological samples.
Toxicology: Assessing the impact of synthetic cannabinoids on human health.
Pharmacology: Investigating receptor interactions and pharmacokinetics.
Drug Development: Understanding structure-activity relationships for potential therapeutic applications.
Mechanism of Action
The exact mechanism by which 5-fluoro MDMB-7-PAICA butanoic acid metabolite exerts its effects remains an active area of research. It likely interacts with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system, modulating neurotransmission and physiological responses.
Comparison with Similar Compounds
While detailed comparisons are scarce, it’s essential to highlight the uniqueness of this metabolite. Similar compounds include other synthetic cannabinoids like 5-fluoro MDMB-PICA metabolite 7 .
Properties
Molecular Formula |
C19H26FN3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H26FN3O3/c1-19(2,3)15(18(25)26)22-17(24)14-12-23(11-6-4-5-9-20)16-13(14)8-7-10-21-16/h7-8,10,12,15H,4-6,9,11H2,1-3H3,(H,22,24)(H,25,26)/t15-/m1/s1 |
InChI Key |
IONFTZRRFFXYIH-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF |
Origin of Product |
United States |
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